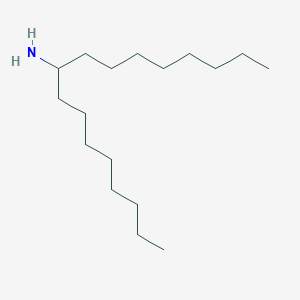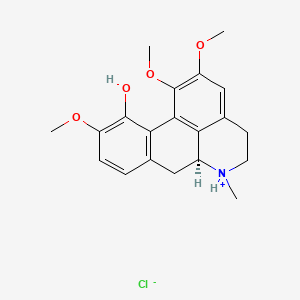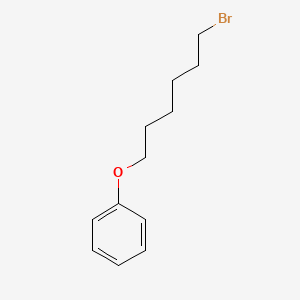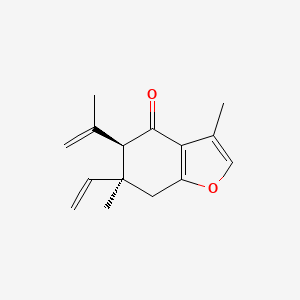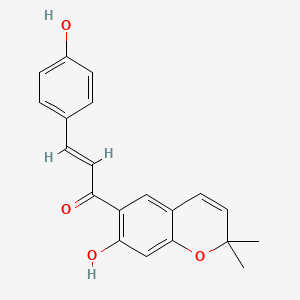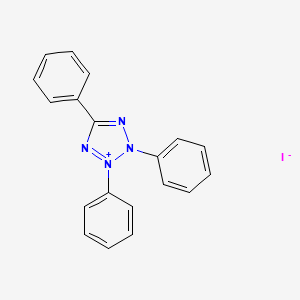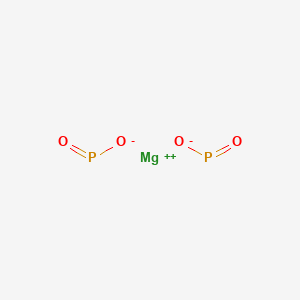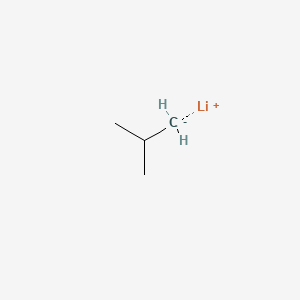
イソブチルリチウム
概要
説明
Isobutyllithium is an organolithium compound with the molecular formula C4H9Li . It is a technical solution, typically found as 16% in heptane . The compound is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of organolithium compounds has been a topic of research for many years . The preparation of n-Butyllithium, a related compound, was reported in 1949 . More recently, the use of organolithium reagents as strong bases for deprotonation reactions in flow systems has been reviewed .
Molecular Structure Analysis
Isobutyllithium consists of hexamers with an ordered triclinic structure at -80 °C (α-phase). At ambient temperature, the compound exists as an orthorhombic, remarkably stable, plastic-crystalline γ-phase, which is built by disordered hexamers adopting a distorted face-centred cubic packing .
Physical And Chemical Properties Analysis
Isobutyllithium is a highly flammable liquid and vapor. It catches fire spontaneously if exposed to air and releases flammable gases which may ignite spontaneously when in contact with water . It has a molecular weight of 64.06 and a density of 0.69 g/mL at 20 °C . The compound is typically stored at temperatures between 2-8°C .
科学的研究の応用
a. メタレーション反応: イソブチルリチウムは、さまざまな求電子剤(例:ハロゲン化物、カルボニル化合物)と反応して、有機リチウム中間体を形成します。これらの中間体は、メタレーション反応に参加し、官能基化有機化合物の合成につながります。
b. 重合開始剤: イソブチルリチウムは、共役ジエン(例:ブタジエン、スチレン)の陰イオン重合を開始します。このプロセスは、制御された微細構造を持つ高分子量のポリマーを生じます。
ラジカル化学
イソブチルリチウムは、ラジカル反応に関与します。
a. ラジカルアニオン生成: ラジカルアニオンを生成し、これはさまざまな合成経路の中間体として機能します。
さらに探求したり、追加の詳細を問い合わせたりしてください! 🧪🔬 .
Safety and Hazards
Isobutyllithium is considered hazardous. It is highly flammable and can catch fire spontaneously if exposed to air. It releases flammable gases which may ignite spontaneously when in contact with water . It may be fatal if swallowed and enters airways and can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
作用機序
Target of Action
Isobutyllithium is an organolithium compound . It is a strong base and has a high reactivity towards many organometallic compounds . It is primarily used as a reagent in organic synthesis .
Mode of Action
Isobutyllithium, as a strong base, can deprotonate a wide range of acidic compounds, including alcohols, phenols, and carboxylic acids . This deprotonation results in the formation of a lithium alkoxide, which can then participate in further reactions .
Result of Action
The primary result of isobutyllithium’s action is the formation of new organolithium compounds through deprotonation . These compounds can then be used as intermediates in the synthesis of a wide range of organic compounds .
Action Environment
Isobutyllithium is sensitive to air and moisture . It must be handled under an inert atmosphere (such as argon) and stored at low temperatures . Its reactivity can be influenced by the solvent used, the temperature, and the presence of other reagents .
生化学分析
Biochemical Properties
Isobutyllithium plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, isobutyllithium can act as a nucleophile, attacking electrophilic centers in biomolecules, leading to the formation of new chemical bonds. This interaction is crucial in synthetic organic chemistry, where isobutyllithium is used to create complex molecules .
Cellular Effects
Isobutyllithium affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, isobutyllithium can disrupt the normal function of cell membranes by interacting with phospholipids, leading to changes in membrane permeability and fluidity. This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of isobutyllithium involves its interaction with biomolecules at the molecular level. Isobutyllithium can bind to specific sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in gene expression and alterations in cellular processes. For example, isobutyllithium can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isobutyllithium can change over time. The stability and degradation of isobutyllithium are influenced by factors such as temperature and exposure to air. Over time, isobutyllithium can degrade, leading to a decrease in its effectiveness. Long-term exposure to isobutyllithium can also result in changes in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of isobutyllithium vary with different dosages in animal models. At low doses, isobutyllithium may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, such as cell death or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
Isobutyllithium is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, isobutyllithium can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production within cells .
Transport and Distribution
Within cells and tissues, isobutyllithium is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of isobutyllithium within specific cellular compartments. For instance, isobutyllithium may bind to proteins that facilitate its transport across cell membranes, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of isobutyllithium is crucial for its activity and function. Isobutyllithium can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions .
特性
IUPAC Name |
lithium;2-methanidylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVEWRRAVASGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370563 | |
| Record name | ISOBUTYLLITHIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-36-5 | |
| Record name | (2-Methylpropyl)lithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYLLITHIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpropyl)lithium; isobutyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 920-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond polymerization, what other reactions is Isobutyllithium involved in?
A2: Isobutyllithium plays a crucial role in nucleophilic substitution reactions. For instance, it reacts with 2-cyano-1,3,2-diazaborole derivatives [, ]. Depending on the stoichiometry, Isobutyllithium can either substitute the cyano group directly or participate in a more complex coupling reaction, ultimately forming a novel diazaborolidine derivative [, ]. This highlights the versatility of Isobutyllithium in constructing diverse molecular architectures.
Q2: What insights do we have into the aggregation behavior of Isobutyllithium?
A3: Photoelectron spectroscopy studies reveal that Isobutyllithium exists as a mixture of tetrameric and hexameric clusters in the gas phase []. This contrasts with tert-butyllithium, which forms solely tetramers due to the greater steric bulk of the tert-butyl group []. This understanding of Isobutyllithium's aggregation states is crucial for predicting its reactivity and behavior in different reaction environments.
Q3: Are there analytical techniques capable of characterizing Isobutyllithium and its reactions?
A4: The characterization of Isobutyllithium and its reaction products relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹¹B, and ¹³C NMR, provides crucial structural information [, , ]. Additionally, Infrared (IR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds [, , ]. For example, X-ray diffraction analysis provided confirmation of the molecular structures for several synthesized 2,3-dihydro-1H-1,3,2-diazaborole derivatives [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



